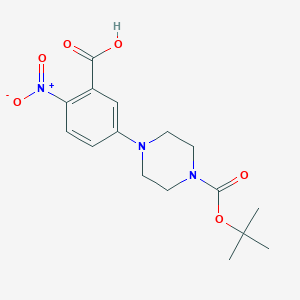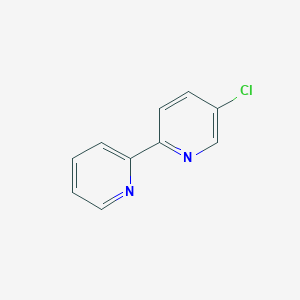![molecular formula C7H12N4O B066688 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone CAS No. 191677-77-7](/img/structure/B66688.png)
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone, also known as HTL0018318, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has shown potential in various applications.
Mécanisme D'action
The mechanism of action of 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. This inhibition may contribute to the compound's anti-cancer and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of certain bacteria. However, more research is needed to fully understand the compound's effects on humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone in lab experiments is that it has shown potential in various applications, including cancer treatment, anti-inflammatory therapy, and antibacterial therapy. Additionally, it can be synthesized using various methods, allowing for flexibility in experimental design. However, one limitation is that the compound's mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone. One area of focus could be on further elucidating the compound's mechanism of action, which could provide insight into its potential therapeutic uses. Additionally, research could be conducted to determine the compound's effects on humans, as most of the studies to date have been conducted on animal models. Further studies could also be conducted to determine the compound's potential as an antibacterial agent and to investigate its effects on other diseases and conditions.
Méthodes De Synthèse
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone can be synthesized using a variety of methods, including the reaction between 1,2-diaminobenzene and ethyl acetoacetate followed by cyclization with triethyl orthoformate. Another method involves the reaction between 2,4,6-trichloro-1,3,5-triazine and 1-aminohexahydroimidazo[1,2-d][1,2,4]triazin-8-ol. The compound has also been synthesized using a one-pot three-component reaction between 1,2-diaminobenzene, ethyl acetoacetate, and triethyl orthoformate.
Applications De Recherche Scientifique
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has shown potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has also been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacteria.
Propriétés
Numéro CAS |
191677-77-7 |
|---|---|
Nom du produit |
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone |
Formule moléculaire |
C7H12N4O |
Poids moléculaire |
168.2 g/mol |
Nom IUPAC |
1-(1,2,3,5,6,7-hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone |
InChI |
InChI=1S/C7H12N4O/c1-5(12)6-7-8-2-3-11(7)4-9-10-6/h8-10H,2-4H2,1H3 |
Clé InChI |
ZSQJDJLYWUYTCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2NCCN2CNN1 |
SMILES canonique |
CC(=O)C1=C2NCCN2CNN1 |
Synonymes |
Ethanone, 1-(1,2,3,5,6,7-hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



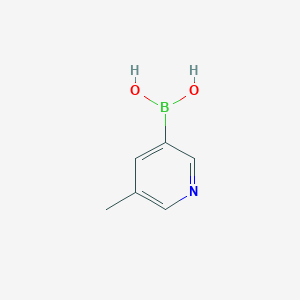
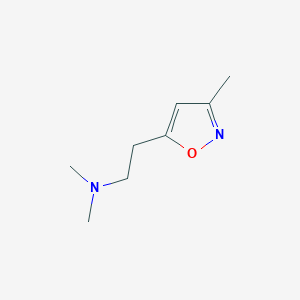
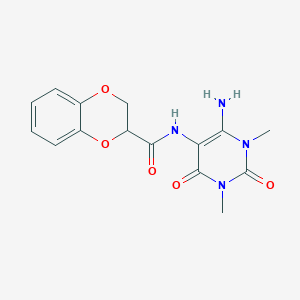

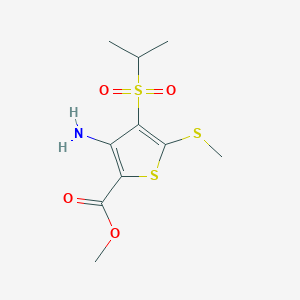
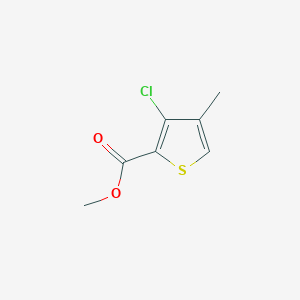

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
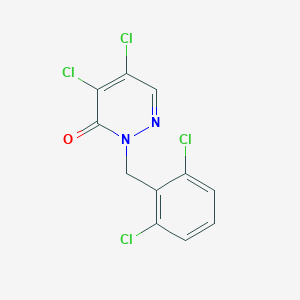

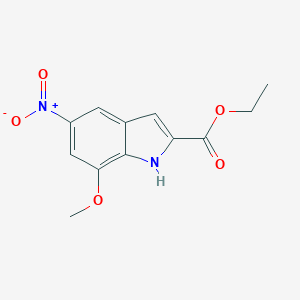
![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)
